3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride
Description
3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride is a synthetic amino acid derivative featuring a propanoic acid backbone substituted at the β-carbon with an amino group and a 4-(trifluoromethoxy)phenyl ring. The trifluoromethoxy (OCF₃) group is a strong electron-withdrawing substituent, influencing the compound's electronic properties and acidity. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.
Properties
IUPAC Name |
3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEYJTIMPIHCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethoxy group enhances the stability and bioactivity of the resulting compounds.
Biology: In biological research, the compound is utilized to study the effects of trifluoromethoxy groups on biological systems. It serves as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its unique chemical structure allows for the creation of drugs with improved pharmacokinetic properties and targeted delivery.
Industry: In the chemical industry, the compound is used in the synthesis of various intermediates and final products. Its versatility makes it valuable in the production of materials with specific properties, such as enhanced resistance to degradation.
Mechanism of Action
The mechanism by which 3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the binding affinity and selectivity of the compound, leading to more effective therapeutic outcomes.
Comparison with Similar Compounds
Positional Isomers: Amino Group Substitution
The position of the amino group on the propanoic acid backbone significantly alters physicochemical and biological properties.
Key Observations :
- The butanoic acid derivative (C10H10ClF2NO2) introduces an additional methylene group, increasing hydrophobicity .
Substituent Variations on the Aromatic Ring
The nature of the aromatic substituent modulates electronic effects and lipophilicity.
Key Observations :
Functional Group Modifications
Variations in the carboxylate group or backbone structure influence reactivity and applications.
Biological Activity
3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride, with the CAS number 2641915-26-4, is a compound that has garnered attention for its potential biological activities. This compound features a trifluoromethoxy group, which is known to enhance the pharmacological properties of various drugs. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H11ClF3NO3
- Molecular Weight : 285.65 g/mol
- Purity : 95%
- IUPAC Name : (R)-3-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride
The biological activity of this compound can be attributed to its structural features:
- Trifluoromethoxy Group : This group enhances lipophilicity and may improve binding affinity to biological targets, leading to increased potency in inhibiting various enzymes and receptors .
- Amino Acid Structure : The amino acid backbone allows for interactions with neurotransmitter systems, potentially influencing neuropharmacological activity.
Anticancer Properties
Recent studies have indicated that compounds with amino acid structures exhibit significant anticancer properties. For instance, related compounds have shown cytotoxicity against human leukemia cells with IC50 values as low as 0.13 µM . The incorporation of the trifluoromethoxy group may further enhance these effects by improving cellular uptake and target specificity.
Antimicrobial Activity
The antimicrobial efficacy of compounds similar to 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid has been evaluated against various bacterial and fungal strains. Studies report zone of inhibition values ranging from 10 to 29 mm against pathogens like C. albicans and E. coli with minimum inhibitory concentrations (MIC) between 6 to 25 µg/mL . This suggests a promising profile for further development as an antimicrobial agent.
Neuropharmacological Effects
Given the structure's resemblance to neurotransmitter analogs, there is potential for neuropharmacological applications. The trifluoromethoxy substitution has been shown to enhance the inhibition of serotonin uptake, which could be beneficial in treating mood disorders .
Case Studies
- Cytotoxicity in Cancer Cells : A study involving various amino acid conjugates demonstrated that compounds similar to this hydrochloride exhibited significant cytotoxic effects on cancer cell lines, suggesting a pathway for therapeutic development in oncology .
- Antimicrobial Testing : A series of experiments tested derivatives against multiple strains, revealing that modifications similar to those found in 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid led to enhanced antimicrobial properties compared to non-fluorinated analogs .
Data Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Comments |
|---|---|---|---|
| Anticancer | Human leukemia cells | 0.13 µM | High cytotoxicity observed |
| Antimicrobial | E. coli, C. albicans | MIC 6-25 µg/mL | Effective against multiple pathogens |
| Neuropharmacological | Serotonin uptake | Enhanced inhibition | Potential for mood disorder treatment |
Chemical Reactions Analysis
Hydrolysis of Precursor Esters
The compound can be synthesized via hydrolysis of its methyl ester derivative under acidic conditions. A representative procedure involves:
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Reactants : Methyl (2S)-2-(acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoate
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Conditions : 6 N hydrochloric acid, 100°C, 4 hours
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Products : (S)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride (93% yield) .
This reaction demonstrates the lability of the ester group under strong acidic hydrolysis, yielding the free carboxylic acid. The trifluoromethoxy group remains intact under these conditions, highlighting its stability.
Amino Group
The primary amine participates in typical nucleophilic reactions:
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Acylation : Reacts with acyl chlorides or anhydrides to form amides.
Example: Reaction with acetyl chloride in dichloromethane yields N-acetyl derivatives.
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Alkylation : Forms secondary or tertiary amines when treated with alkyl halides.
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Salt Formation : Reacts with mineral acids (e.g., HCl) to form stable hydrochloride salts .
Carboxylic Acid
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Esterification : Forms esters with alcohols under acidic catalysis (e.g., Fischer esterification).
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Amide Formation : Reacts with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt).
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Decarboxylation : May lose CO₂ under high-temperature or basic conditions, though steric hindrance from the phenyl group likely slows this process.
Trifluoromethoxy Group Stability and Reactivity
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Nucleophilic Aromatic Substitution : Electron-deficient aromatic rings may undergo substitution with strong nucleophiles (e.g., -NH₂, -OH) at elevated temperatures.
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Radical Reactions : The trifluoromethoxy group can participate in radical-mediated transformations, though specific data for this compound is limited.
Redox Reactions
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Oxidation : The amino group may oxidize to nitro or nitroso derivatives under strong oxidizing agents (e.g., KMnO₄, CrO₃).
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Reduction : While the carboxylic acid is resistant to common reducing agents, the amine could be further reduced under specialized conditions (e.g., LiAlH₄ typically reduces amides, not free amines).
Comparative Reactivity Table
Preparation Methods
Asymmetric Mannich Reaction
The Mannich reaction is a cornerstone for constructing β-amino acid frameworks. For this compound, the reaction employs 4-(trifluoromethoxy)benzaldehyde, ammonium chloride, and methyl propiolate under catalytic asymmetric conditions:
- Base-mediated condensation :
$$ \text{4-(Trifluoromethoxy)benzaldehyde} + \text{CH}2\text{=CHCO}2\text{Me} \xrightarrow{\text{Et}_3\text{N}} \text{β-nitrostyrene intermediate} $$ . - Nitro group reduction :
Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, followed by hydrolysis of the methyl ester to the carboxylic acid. - Hydrochloride salt formation :
Treatment with HCl in ethanol yields the final product.
Key advantages :
Strecker Synthesis with Chiral Auxiliaries
This method leverages the Strecker amino acid synthesis to install the amino group stereoselectively:
- Imine formation :
$$ \text{4-(Trifluoromethoxy)benzaldehyde} + \text{(R)-α-methylbenzylamine} \rightarrow \text{chiral imine} $$ . - Cyanide addition :
Potassium cyanide introduces the nitrile group at the β-position. - Hydrolysis and deprotection :
Acidic hydrolysis (6M HCl) cleaves the nitrile to a carboxylic acid and removes the chiral auxiliary.
Performance metrics :
Enzymatic Resolution of Racemic Mixtures
For industrial-scale production, lipase-mediated kinetic resolution resolves racemic β-amino acid esters:
- Esterification :
Racemic 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid is converted to its methyl ester using thionyl chloride. - Enzymatic hydrolysis :
Candida antarctica lipase selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact. - Acidification :
The free (R)-acid is treated with HCl to form the hydrochloride salt.
Operational data :
Industrial-Scale Optimization
Solvent and Catalyst Selection
| Parameter | Mannich Reaction | Strecker Synthesis | Enzymatic Resolution |
|---|---|---|---|
| Catalyst | Pd/C, (R)-BINAP | (R)-α-Methylbenzylamine | C. antarctica lipase |
| Solvent | Ethanol/Water | Dichloromethane | Phosphate buffer |
| Temperature (°C) | 25–40 | -10 to 25 | 37 |
| Reaction Time (h) | 12–24 | 48–72 | 24 |
Insights :
Purification and Crystallization
Recrystallization protocols :
- Solvent pair : Ethyl acetate/hexane (3:1) removes unreacted aldehyde.
- Yield loss : 5–8% during recrystallization due to the compound’s moderate solubility (12 mg/mL in water at 25°C).
Chromatographic methods :
Challenges and Mitigation Strategies
Trifluoromethoxy Group Reactivity
The electron-withdrawing nature of the -OCF₃ group slows nucleophilic additions. Solutions include:
Enantioselectivity Control
- Chiral pool synthesis : Starting from (R)-glyceraldehyde derivatives ensures stereochemical fidelity.
- Dynamic kinetic resolution : Combines racemization catalysts (e.g., Shvo’s catalyst) with enzymatic hydrolysis for theoretical 100% yield.
Analytical Characterization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride, and how do reaction conditions influence yield?
- Synthesis Pathways :
- Step 1 : Start with 4-(trifluoromethoxy)aniline derivatives. A common approach involves condensation with β-alanine analogs, followed by cyclization and acidification to form the hydrochloride salt .
- Step 2 : Optimize reaction conditions using polar aprotic solvents (e.g., DMF) at 80–100°C to enhance enantiomeric purity. Catalytic asymmetric hydrogenation may be employed for stereochemical control .
- Critical Parameters :
- Temperature : Higher temperatures (>100°C) risk decomposition of the trifluoromethoxy group.
- Catalysts : Palladium or nickel catalysts improve regioselectivity in aromatic substitutions .
Q. Which analytical methods are most effective for characterizing purity and structural integrity?
- Key Techniques :
- Purity Threshold : ≥95% by HPLC is standard for pharmacological studies .
Advanced Research Questions
Q. How does the stereochemistry of this compound impact its biological activity?
- Enantiomer-Specific Effects :
- (R)-Enantiomer : Demonstrates higher affinity for GABAA receptors in preliminary assays, likely due to spatial compatibility with hydrophobic binding pockets .
- (S)-Enantiomer : Shows reduced activity, emphasizing the need for chiral resolution during synthesis .
- Methodological Insight : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation. Retention times vary by >2 min between enantiomers under hexane/isopropanol gradients .
Q. What strategies address contradictions in reported receptor binding data for this compound?
- Data Discrepancy Analysis :
- Source 1 : Inconsistent IC50 values (e.g., 10 nM vs. 50 nM) may arise from assay conditions (e.g., pH, buffer composition). Standardize protocols using HEPES buffer (pH 7.4) for neuroreceptor studies .
- Source 2 : Variability in trifluoromethoxy group stability under prolonged light exposure can alter results. Store compounds in amber vials at –20°C .
- Resolution Framework : Apply multivariate regression to isolate variables (e.g., temperature, solvent) affecting bioactivity .
Q. How can researchers optimize this compound for targeted enzyme inhibition studies?
- Functional Group Engineering :
- Introduce methyl or halogen substituents at the phenyl ring’s meta-position to enhance steric hindrance and selectivity .
- Replace the propanoic acid moiety with a bioisostere (e.g., tetrazole) to improve metabolic stability .
- In Silico Guidance : Molecular docking (e.g., AutoDock Vina) predicts binding modes with cyclooxygenase-2 (COX-2), highlighting hydrogen bonding with Arg120 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
